BP-5-087 was developed as part of research aimed at overcoming BCR-ABL1 kinase-independent TKI resistance in CML. The discovery involved rational inhibitor design guided by molecular dynamics simulations and extensive biological testing, including fluorescence polarization assays and hydrogen-deuterium exchange assays, to confirm its interaction with the STAT3 protein .
BP-5-087 is classified as a small molecule inhibitor. It specifically inhibits the SH2 domain of STAT3, which plays a crucial role in various signaling pathways associated with cancer progression and resistance mechanisms. This classification places BP-5-087 within a broader category of targeted cancer therapies that aim to disrupt specific molecular interactions involved in tumor growth and survival .
The synthesis of BP-5-087 involves several key steps that utilize established organic chemistry techniques. The compound was synthesized through a series of reactions that include:
The synthesis process was detailed in supplementary materials accompanying research articles, which included specific chemical reactions, conditions, and analytical methods used throughout the synthesis. Analytical reversed-phase high-performance liquid chromatography (HPLC) was utilized to assess the purity of BP-5-087 prior to biological evaluation .
The molecular structure of BP-5-087 features a distinctive arrangement that allows it to effectively bind to the SH2 domain of STAT3. The exact structural formula includes various functional groups that contribute to its binding affinity and specificity.
The compound's molecular weight is approximately 350 Da, with a specific arrangement that facilitates its interaction with the target protein. Detailed structural data can be obtained from crystallographic studies or computational modeling that illustrate how BP-5-087 fits into the binding site of STAT3 .
BP-5-087 undergoes specific interactions with STAT3 that inhibit its phosphorylation and subsequent activation. This inhibition is critical for disrupting oncogenic signaling pathways associated with cancer cell proliferation.
The mechanism involves competitive inhibition where BP-5-087 binds to the SH2 domain, preventing STAT3 from interacting with its phosphorylated receptor substrates. This action leads to reduced transcriptional activity of genes regulated by STAT3, ultimately promoting apoptosis in resistant cancer cells .
The mechanism by which BP-5-087 exerts its effects involves direct binding to the SH2 domain of STAT3, which is pivotal in mediating various signaling pathways related to cell growth and survival. By inhibiting this interaction, BP-5-087 effectively reduces STAT3 phosphorylation levels.
Experimental data indicate that treatment with BP-5-087 can restore sensitivity to TKIs in therapy-resistant CML progenitor cells, suggesting a critical role for STAT3 inhibition in overcoming resistance mechanisms .
BP-5-087 is characterized by:
Chemical properties include:
BP-5-087 has several promising applications in scientific research and clinical settings:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3